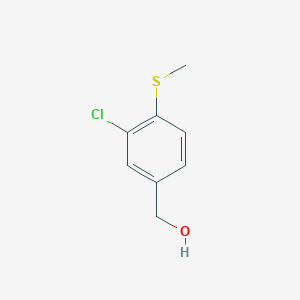

(3-Chloro-4-(methylthio)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGDJDPYUCTRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature Within Halogenated Aryl Methanols and Thioethers

(3-Chloro-4-(methylthio)phenyl)methanol, with the chemical formula C₈H₉ClOS and a molecular weight of 188.67 g/mol , is systematically classified within several key families of organic compounds. bldpharm.comnih.gov Its IUPAC name is [3-chloro-4-(methylthio)phenyl]methanol. The core of the molecule is a benzene (B151609) ring, making it an aromatic compound. The presence of a chlorine atom attached directly to this ring places it in the category of halogenated aryl compounds.

Furthermore, the molecule is a benzyl (B1604629) alcohol derivative, characterized by a hydroxymethyl group (-CH₂OH) attached to the benzene ring. This functional group is pivotal to its classification as a primary alcohol. Lastly, the methylthio group (-SCH₃) categorizes it as a thioether or, more specifically, a substituted thioanisole (B89551). The specific arrangement of these substituents on the phenyl ring is denoted by the locants in its name: the chloro group is at position 3, and the methylthio group is at position 4, relative to the hydroxymethyl group at position 1.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 694481-00-0 |

| Molecular Formula | C₈H₉ClOS |

| Molecular Weight | 188.67 g/mol |

| IUPAC Name | This compound |

| SMILES Code | OCC1=CC=C(SC)C(Cl)=C1 |

This table presents the fundamental chemical identifiers for this compound.

Importance of Specific Functional Groups in Organic Synthesis: Chlorophenyl, Methylthio, and Hydroxymethyl Moieties

The synthetic utility of (3-Chloro-4-(methylthio)phenyl)methanol stems from the distinct reactivity of its three functional groups. Each moiety offers specific pathways for molecular modification, making the compound a versatile precursor in multi-step syntheses.

The chlorophenyl group provides a handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-chlorine bond, while generally less reactive than corresponding bromide or iodide bonds, can be activated under specific catalytic conditions (e.g., using palladium, nickel, or copper catalysts) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents onto the aromatic ring. The chlorine atom also exerts an electron-withdrawing inductive effect, which influences the reactivity of the aromatic ring in electrophilic substitution reactions.

The methylthio group (-SCH₃) is a thioether functionality that can be manipulated in several ways. The sulfur atom is nucleophilic and can be oxidized to form sulfoxides and sulfones, which in turn can act as leaving groups or participate in further transformations. The methylthio group can also influence the electronic properties of the aromatic ring through resonance, potentially directing incoming electrophiles. In some contexts, thioethers are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com

The hydroxymethyl group (-CH₂OH) is a primary alcohol and a site for a variety of classical organic reactions. It can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a different class of compounds. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. google.comgoogle.com Furthermore, it can undergo esterification or etherification to introduce new functional groups. For instance, treatment of the related 4-(methylthio)benzyl alcohol with hydrochloric acid can convert the alcohol to the corresponding benzyl (B1604629) chloride. google.comgoogle.com

Contextualization Within Relevant Chemical Literature and Research Trends

Strategic Approaches to Carbon-Carbon Bond Formation for Benzylic Alcohol Synthesis

The formation of the benzylic alcohol is a critical step in the synthesis of this compound. This is typically achieved through the reduction of a corresponding carbonyl precursor or via organometallic coupling reactions that construct the necessary carbon-carbon bond.

Reduction of Carbonyl Precursors

A direct and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-chloro-4-(methylthio)benzaldehyde. This transformation is commonly accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com The reaction proceeds via the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the desired primary alcohol. masterorganicchemistry.com

This method is widely favored due to its high yields, operational simplicity, and the commercial availability of the starting materials. biosynth.comchemenu.comlookchem.com The chemoselectivity of NaBH₄ allows for the reduction of the aldehyde group without affecting other functional groups that might be present on the aromatic ring, such as the chloro and methylthio substituents.

Table 1: Reduction of Substituted Benzaldehydes to Benzylic Alcohols

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 3-Chloro-4-(methylthio)benzaldehyde | NaBH₄ | Methanol (B129727)/Ethanol | This compound | High | numberanalytics.com |

| Benzaldehyde | NaBH₄ | Protic Solvent | Benzyl alcohol | High | numberanalytics.com |

| 4-Ethoxy-3-methoxy benzaldehyde | NaBH₄ | Ethanol | 4-Ethoxy-3-methoxybenzyl alcohol | 94 | ugm.ac.id |

Organometallic Coupling Reactions

Organometallic coupling reactions provide a versatile alternative for the synthesis of benzylic alcohols, particularly when constructing the carbon skeleton from smaller fragments. These methods involve the formation of a carbon-carbon bond between an organometallic reagent and an electrophilic partner.

Grignard Reactions: A classic approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aldehyde like formaldehyde (B43269). doubtnut.com The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon, forming an alkoxide intermediate which, upon acidic workup, yields the corresponding benzylic alcohol. doubtnut.comaskthenerd.com This strategy is highly effective for synthesizing a wide range of substituted benzylic alcohols. acs.orgthieme-connect.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction offers a powerful method for forming carbon-carbon bonds. In the context of benzylic alcohol synthesis, this can involve the coupling of an aryl boronic acid with a suitable electrophile. organic-chemistry.orgrsc.orgresearchgate.net Palladium-catalyzed Suzuki-Miyaura reactions have been developed for the direct deoxygenative arylation of benzylic alcohols with boronic acids, providing a route to more complex diarylmethane structures. thieme-connect.com Furthermore, domino oxidation-Suzuki-Miyaura cross-coupling of benzyl alcohols with phenylboronic acid has been demonstrated using a bimetallic catalyst. rsc.org

Introduction and Modification of the Methylthio Moiety

The presence of the methylthio group is a defining feature of the target molecule. Its introduction onto the aromatic ring can be achieved through several synthetic strategies, including direct thiomethylation or nucleophilic aromatic substitution.

Thiomethylation Reactions on Aromatic Systems

Direct thiomethylation involves the introduction of a -SMe group onto an aromatic ring. Electrophilic cyclization mediated by reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) can be used to synthesize 3-thiomethyl-substituted benzo[b]furan derivatives from o-alkynyl anisoles, showcasing a method for introducing the thiomethyl group. rsc.org While not a direct synthesis of the target molecule, this illustrates a potential strategy for incorporating the methylthio moiety onto an activated aromatic system.

Nucleophilic Aromatic Substitution with Sulfur Nucleophiles

A common and effective method for introducing the methylthio group is through nucleophilic aromatic substitution (SNAr). This typically involves the reaction of a suitably activated aryl halide with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). For the synthesis of the precursor 3-chloro-4-(methylthio)benzaldehyde, a key starting material is often 3,4-dichlorobenzaldehyde. The chlorine atom at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing nature of the aldehyde group and the adjacent chlorine.

The reaction proceeds via an addition-elimination mechanism, where the thiomethoxide anion attacks the carbon bearing the leaving group (a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion yields the desired 4-(methylthio) substituted product. nih.govnih.govresearchgate.net The regioselectivity of this reaction is crucial for the successful synthesis of the target precursor.

Halogenation and Functionalization of the Aromatic Ring

The introduction of the chlorine atom at the 3-position of the benzene (B151609) ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on a precursor molecule.

Direct chlorination of benzaldehyde in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) typically leads to the formation of m-chlorobenzaldehyde. youtube.com This is because the aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the synthesis of the specific isomer, 3-chloro-4-(methylthio)benzaldehyde, often starts from a precursor that already contains the desired substitution pattern or can be selectively functionalized.

For instance, starting with 4-(methylthio)benzaldehyde, electrophilic chlorination would be directed by the activating, ortho-, para-directing methylthio group and the deactivating, meta-directing aldehyde group. The outcome of such a reaction would depend on the specific reaction conditions. Alternatively, a more controlled approach involves starting with a molecule that already possesses the chloro and another functional group that can be converted to the methylthio or aldehyde group. For example, the synthesis of rafoxanide, a halogenated salicylanilide, involves the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) as a key step to introduce a specific substitution pattern. nih.gov

Regioselective Chlorination Strategies

The synthesis of this compound presents a regiochemical challenge due to the directing effects of the substituents on the phenyl ring. The methylthio (-SMe) group is an ortho-, para-director, while the hydroxymethyl (-CH₂OH) group is a weak ortho-, para-director. Therefore, direct chlorination of 4-(methylthio)phenyl)methanol would be expected to yield chlorination at the positions ortho to the strong directing methylthio group, not at the desired meta position.

To achieve the required 3-chloro substitution pattern, indirect strategies are often employed. One common approach involves starting with a precursor where the desired substitution pattern is already established. However, if direct chlorination is pursued on a related substrate, specific reagents and conditions are necessary to override the inherent directing effects. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is a common method for chlorinating aromatic compounds. Modifiers can be used to influence the regioselectivity of such reactions. For instance, studies on the chlorination of phenols have shown that tetrahydrothiopyran (B43164) derivatives can act as moderators to influence the ortho/para selectivity researchgate.net. While not directly applicable to the thioanisole (B89551) core of the target molecule, this highlights the principle of using additives to control regiochemistry.

A summary of common chlorination reagents is presented below.

| Reagent | Catalyst/Conditions | Typical Application |

| Sulfuryl chloride (SO₂Cl₂) | Lewis Acids (e.g., AlCl₃, FeCl₃) | Electrophilic aromatic chlorination |

| N-Chlorosuccinimide (NCS) | Acid catalyst, or radical initiator | Chlorination of activated rings and benzylic positions |

| Chlorine (Cl₂) | Lewis Acids or light | General purpose aromatic chlorination |

| tert-Butyl hypochlorite | HNa faujasite X in acetonitrile (B52724) | Mild and regioselective chlorination of substituted aromatics |

Derivatization of Halogenated Precursors

A more reliable strategy for obtaining the specific 3-chloro-4-methylthio substitution pattern involves starting with a precursor that already contains the desired halogen arrangement. A common and commercially available starting material for such a synthesis is 3,4-dichloronitrobenzene. The synthetic sequence can be designed to introduce the methylthio group via nucleophilic aromatic substitution, followed by transformation of the nitro group.

A plausible synthetic route is outlined below:

Nucleophilic Aromatic Substitution: 3,4-Dichloronitrobenzene can be reacted with a methylthiolate source, such as sodium methanethiolate (NaSMe). The nitro group is strongly electron-withdrawing, activating the ring towards nucleophilic attack. The chlorine atom at position 4 is more activated and will be selectively displaced by the thiolate nucleophile to yield 3-chloro-4-(methylthio)nitrobenzene.

Reduction of the Nitro Group: The resulting nitro compound can then be reduced to the corresponding aniline (B41778), 3-chloro-4-(methylthio)aniline. A variety of reducing agents can be employed, such as iron powder in acetic acid nih.gov.

Conversion of Aniline to the Benzyl Alcohol: The amino group of the aniline can be converted to the hydroxymethyl group via a Sandmeyer-type reaction sequence. This would involve diazotization of the aniline followed by subsequent reactions to introduce the hydroxymethyl functionality. A more direct approach, however, would involve the reduction of a corresponding aldehyde or carboxylic acid, as detailed in subsequent sections. A synthesis starting from 3,4-dichloronitrobenzene is detailed in a study on the synthesis of Rafoxanide, where the precursor is converted to 3-chloro-4-(4′-chlorophenoxy)nitrobenzene nih.gov. This demonstrates the principle of using a dihalogenated precursor to control the substitution pattern.

Hydroxymethyl Group Introduction and Interconversion

The introduction and manipulation of the hydroxymethyl (-CH₂OH) group is a critical aspect of the synthesis of this compound and its analogues.

Formation of Benzylic Alcohols

The formation of the benzylic alcohol functionality can be achieved through several reliable methods, most commonly involving the reduction of a corresponding carbonyl compound.

Reduction of Benzaldehydes: The most direct route to this compound is the reduction of 3-chloro-4-(methylthio)benzaldehyde. This aldehyde precursor can be synthesized via methods such as the Vilsmeier-Haack reaction on 2-chloro-1-(methylthio)benzene. The reduction of the aldehyde to the primary alcohol is a standard transformation that can be accomplished with high efficiency using various reducing agents. solubilityofthings.com

| Reducing Agent | Solvent(s) | Typical Conditions | Selectivity |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol, THF/H₂O | Room Temperature | Reduces aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | Reduces aldehydes, ketones, esters, and carboxylic acids |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | Ethanol, Ethyl acetate (B1210297) | Reduces aldehydes, ketones, alkenes, alkynes, nitro groups |

Reduction of Benzoic Acids and Esters: Alternatively, 3-chloro-4-(methylthio)benzoic acid or its corresponding esters can be reduced to the benzylic alcohol. This typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Benzylic C-H Oxidation: Advanced methods allow for the direct oxidation of a benzylic C-H bond to form the alcohol. For instance, bis(methanesulfonyl) peroxide has been used as an oxidant for the selective synthesis of benzylic alcohols from alkylated benzenes without over-oxidation to the ketone. nih.gov This method proceeds via a benzylic mesylate intermediate which is then hydrolyzed.

Decarboxylative Hydroxylation: Another modern approach involves the decarboxylative hydroxylation of carboxylic acids. This method can convert readily available carboxylic acids into their corresponding alcohols. organic-chemistry.orgresearchgate.net

Interconversion of Methanol Functionality

The benzylic alcohol group can be interconverted with other functional groups, which is useful for multi-step synthetic strategies or for the synthesis of analogues. ub.edu

Conversion to Benzyl Halides: The hydroxyl group can be readily converted into a good leaving group, such as a benzyl halide. For example, reaction with thionyl chloride (SOCl₂) in the presence of pyridine (B92270) can convert 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride. prepchem.comgoogle.com Similarly, reagents like phosphorus tribromide (PBr₃) would yield the corresponding benzyl bromide. These halides are versatile intermediates for nucleophilic substitution reactions. A rapid and chemoselective method for the chlorination of benzylic alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO), which operates under neutral conditions. organic-chemistry.org

Protection/Deprotection: In complex syntheses, the hydroxyl group may need to be protected to prevent it from reacting in subsequent steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl ethers, and acetals. fiveable.me These groups can be selectively removed under specific conditions (e.g., fluoride (B91410) ions for silyl ethers, hydrogenolysis for benzyl ethers) to regenerate the alcohol. imperial.ac.ukfiveable.me

Exploration of Multi-Step Synthetic Sequences from Simpler Precursors

Constructing this compound from simple, readily available starting materials requires a well-designed multi-step synthesis. Retrosynthetic analysis is a powerful tool for planning such sequences. askthenerd.comyoutube.com

Retrosynthetic Approach 1: Based on Carbonyl Reduction

A logical disconnection of the target molecule points to 3-chloro-4-(methylthio)benzaldehyde as a key intermediate. This aldehyde can be derived from 2-chloro-1-(methylthio)benzene.

Step 1: Thioether Formation: Starting from 2-chlorothiophenol, methylation with a reagent like methyl iodide or dimethyl sulfate (B86663) would yield 2-chloro-1-(methylthio)benzene.

Step 2: Formylation: Introduction of the aldehyde group can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or by metalation followed by quenching with an electrophilic formylating agent.

Step 3: Reduction: The final step is the reduction of the aldehyde group of 3-chloro-4-(methylthio)benzaldehyde to the primary alcohol using a selective reducing agent like sodium borohydride.

Retrosynthetic Approach 2: Based on Halogenated Precursors

This approach begins with a molecule where the chloro and a precursor to the methylthio group are already in place.

Step 1: Nucleophilic Aromatic Substitution: Starting with 3,4-dichlorobenzaldehyde, selective nucleophilic substitution at the 4-position with sodium methanethiolate would yield 3-chloro-4-(methylthio)benzaldehyde. The aldehyde group provides sufficient activation for this substitution.

Step 2: Reduction: The resulting aldehyde is then reduced to this compound as described previously.

A patent for the synthesis of a COX-2 inhibitor intermediate describes a five-step process starting from 4-(methylthio)benzyl alcohol, which is first converted to 4-(methylthio)benzyl chloride using hydrochloric acid. google.comgoogle.com This highlights the industrial relevance of these types of functional group interconversions in multi-step sequences.

Advanced Synthetic Techniques and Green Chemistry Considerations in the Synthesis of Aryl Methanols

Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally friendly processes. purkh.com The principles of green chemistry, such as atom economy, use of renewable resources, and avoidance of hazardous substances, are being applied to the synthesis of aryl methanols. purkh.com

Catalysis: The use of catalytic methods is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. mdpi.com For example, catalytic transfer hydrogenation using a recyclable catalyst can be a greener alternative to using metal hydrides for the reduction of aldehydes. organic-chemistry.org

Green Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, supercritical CO₂, or ionic liquids. mdpi.com A green route to benzyl phenyl sulfide (B99878) derivatives has been reported using an ionic liquid that activates both thioanisole and benzyl alcohol. nih.gov

Energy Efficiency: Methodologies that reduce energy consumption, such as microwave-assisted synthesis, can significantly improve the environmental footprint of a chemical process. mdpi.com Reactions under microwave irradiation are often much faster and can lead to higher yields with fewer byproducts.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). An artificial enzyme cascade has been developed in E. coli for the synthesis of benzyl alcohol and its analogues directly from L-phenylalanine, demonstrating a sustainable, bio-based production route. researchgate.net

Renewable Feedstocks: A long-term goal of green chemistry is to replace fossil fuel-based starting materials with renewable ones. purkh.com Research into converting biomass-derived platform molecules, such as glycerol, into methanol is an active area of investigation. researchgate.net While not a direct synthesis of substituted aryl methanols, it points towards future sustainable sources for key chemical building blocks.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of the different types of protons in a molecule. In the case of this compound, we can expect distinct signals for the aromatic protons, the methylene (B1212753) protons of the alcohol group, the proton of the hydroxyl group, and the methyl protons of the thioether group.

The aromatic region of the spectrum would be particularly informative. The substitution pattern on the benzene ring—a chlorine atom, a methylthio group, and a hydroxymethyl group—leads to a specific splitting pattern for the three aromatic protons. Based on the electronic effects of these substituents, the following assignments can be predicted:

Aromatic Protons (Ar-H): The proton on the carbon between the chloro and hydroxymethyl groups is expected to appear as a doublet. The proton adjacent to the hydroxymethyl group will likely be a doublet of doublets, and the proton adjacent to the methylthio group will also be a doublet.

Methylene Protons (-CH₂OH): These protons are expected to appear as a singlet, or if coupled to the hydroxyl proton, as a doublet.

Hydroxyl Proton (-OH): The chemical shift of this proton can vary depending on the solvent and concentration and may appear as a broad singlet.

Methyl Protons (-SCH₃): The three protons of the methyl group will give a sharp singlet signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.20-7.40 | m |

| -CH₂OH | ~4.60 | s |

| -OH | Variable | br s |

| -SCH₃ | ~2.50 | s |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their chemical environment, including hybridization and the electronegativity of attached atoms. The predicted ¹³C NMR spectrum would show signals for the six aromatic carbons, the methylene carbon, and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | ~135 |

| Aromatic C-S | ~140 |

| Aromatic C-CH₂OH | ~142 |

| Aromatic C-H | 125-130 |

| -CH₂OH | ~64 |

| -SCH₃ | ~15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily show correlations between the adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated aromatic carbons and the methylene and methyl groups by linking the ¹H and ¹³C NMR data.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a solvent molecule or a salt (e.g., [M+Na]⁺). The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions would allow for the determination of the elemental formula, confirming the presence of chlorine and sulfur through their characteristic isotopic patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing the purity of volatile and thermally stable compounds like this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer provides a fragmentation pattern for each component.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of functional groups, providing further structural confirmation. Key fragmentation pathways could include:

Loss of a hydroxyl radical (-•OH): leading to a [M-17]⁺ ion.

Loss of a hydroxymethyl radical (-•CH₂OH): resulting in a [M-31]⁺ ion.

Loss of a methyl radical (-•CH₃): from the thioether group, giving a [M-15]⁺ ion.

Cleavage of the C-S bond: leading to fragments corresponding to the chlorobenzyl moiety and the methylthio group.

The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 188/190 | - |

| [M-CH₃]⁺ | 173/175 | •CH₃ |

| [M-OH]⁺ | 171/173 | •OH |

| [M-CH₂OH]⁺ | 157/159 | •CH₂OH |

Note: m/z values are given for the ³⁵Cl/³⁷Cl isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly suitable for the identification and quantification of this compound in complex mixtures.

A typical LC-MS analysis for this compound would employ reverse-phase chromatography, likely utilizing a C18 stationary phase column. The mobile phase would consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid to facilitate protonation) and an organic solvent such as acetonitrile or methanol. rsc.org This setup ensures efficient separation of the analyte from impurities or other reaction components.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. In ESI, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₉ClOS, the monoisotopic mass is approximately 188.01 Da. The mass spectrometer would detect the protonated molecule at a mass-to-charge ratio (m/z) of approximately 189.02. The presence of chlorine would be evident from the characteristic isotopic pattern, with a peak at m/z 191.02 (for the ³⁷Cl isotope) having roughly one-third the intensity of the m/z 189.02 peak (for the ³⁵Cl isotope). Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 211.00, might also be observed.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Plausible fragmentation pathways for benzyl alcohol derivatives include the neutral loss of water (H₂O) or formaldehyde (CH₂O). umaryland.edu

Table 1: Predicted LC-MS Data for this compound

| Ion/Fragment | Formula | Predicted m/z (³⁵Cl) | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₀ClOS]⁺ | 189.02 | Protonated parent molecule |

| [M+Na]⁺ | [C₈H₉ClOSNa]⁺ | 211.00 | Sodium adduct |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups.

Hydroxyl Moiety (-OH): The alcohol group gives rise to one of the most recognizable bands in the IR spectrum. A strong, broad absorption band due to O-H stretching vibration is expected in the 3600-3200 cm⁻¹ region; its broadness is a result of intermolecular hydrogen bonding. The C-O stretching vibration is anticipated to appear as a strong band in the 1260-1000 cm⁻¹ range. okstate.edu

Thioether Moiety (Ar-S-CH₃): The thioether linkage produces several characteristic bands. The C-S stretching vibration for aromatic thioethers typically appears in the 710-570 cm⁻¹ region. These bands can be observed in both IR and Raman spectra. Vibrations associated with the S-CH₃ group, such as rocking and stretching modes, also contribute to the fingerprint region of the spectrum.

Aromatic Moiety (Substituted Phenyl): The 1,2,4-trisubstituted benzene ring exhibits a series of characteristic vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations cause a pattern of bands in the 1625-1430 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern and are expected in the 900-800 cm⁻¹ region. Furthermore, the C-Cl stretching vibration for an aryl chloride typically results in a strong absorption between 1100 cm⁻¹ and 1000 cm⁻¹. okstate.edu

Raman spectroscopy is complementary to IR and is particularly useful for identifying vibrations of the sulfur-containing group and the aromatic ring. nih.govacs.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | IR |

| Hydroxyl (-CH₂OH) | C-O Stretch | 1260 - 1000 | IR |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1625 - 1430 | IR, Raman |

| Aromatic Ring | C-H OOP Bending | 900 - 800 | IR |

| Thioether (Ar-S-C) | C-S Stretch | 710 - 570 | IR, Raman |

In-situ vibrational spectroscopy (e.g., FT-IR or Raman) is an invaluable tool for real-time reaction monitoring. For instance, in the synthesis of this compound via the reduction of its corresponding aldehyde, 3-chloro-4-(methylthio)benzaldehyde, FT-IR spectroscopy could be used to track the reaction progress. The key spectral changes would be the disappearance of the strong aldehyde C=O stretching band (typically around 1700 cm⁻¹) and the concurrent appearance of the broad O-H stretching band (3600-3200 cm⁻¹) of the alcohol product. The reaction could be considered complete when the carbonyl peak is no longer detectable. This approach allows for precise determination of reaction endpoints and can provide insights into reaction kinetics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π→π* transitions within the substituted benzene ring. The core benzene chromophore exhibits strong absorptions below 210 nm and weaker, structured bands around 255 nm.

The substituents on the ring—chloro, methylthio, and hydroxymethyl groups—act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity. The methylthio group, in particular, has a significant effect due to the interaction of sulfur's lone pair electrons with the aromatic π-system. This leads to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to benzene. Based on data for similar compounds like thioanisole and chlorothioanisole, this compound is expected to exhibit strong absorption bands in the 250-290 nm range. researchgate.net These electronic transitions provide a characteristic spectral fingerprint that can be used for quantification via the Beer-Lambert law.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral analogues are explored)

This compound is an achiral molecule. However, if a chiral analogue were synthesized, for example, by introducing a second substituent on the benzylic carbon to create a stereocenter (e.g., 1-(3-chloro-4-(methylthio)phenyl)ethan-1-ol), chiroptical spectroscopy would be essential for assigning its absolute configuration.

Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer.

To assign the absolute configuration of a chiral analogue, the experimental ECD spectrum would be compared with a theoretically predicted spectrum. nyit.edu This is typically achieved through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). The process involves:

Generating low-energy conformers for one enantiomer (e.g., the R-enantiomer).

Calculating the ECD spectrum for each significant conformer.

Averaging the calculated spectra, weighted by their Boltzmann population.

Comparing the resulting theoretical spectrum with the experimental one.

A good match between the experimental spectrum and the spectrum calculated for the R-enantiomer would allow for the confident assignment of the R-configuration to the sample, while an inverted mirror-image match would indicate the S-configuration. nyit.edumdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound. This analysis provides a crucial check of purity and verifies that the empirical formula matches the theoretical composition. eltra.comazom.com For this compound (C₈H₉ClOS), the theoretical elemental composition is calculated based on its molecular weight (188.67 g/mol ).

The analysis is typically performed using a combustion analyzer, where a small, precisely weighed sample is combusted in a stream of oxygen at high temperature. eltra.com The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by detectors, allowing for the calculation of the C, H, and S percentages. Chlorine is determined by other methods, such as titration or ion chromatography after combustion. The experimentally determined percentages must agree with the theoretical values, typically within a margin of ±0.4%, to confirm the compound's elemental composition and high purity. azom.com

Table 3: Elemental Composition of this compound

| Element | Formula | Atomic Mass (amu) | Theoretical % |

|---|---|---|---|

| Carbon (C) | C₈ | 12.011 | 50.93% |

| Hydrogen (H) | H₉ | 1.008 | 4.81% |

| Chlorine (Cl) | Cl₁ | 35.453 | 18.79% |

| Oxygen (O) | O₁ | 15.999 | 8.48% |

Chromatographic Techniques for Purity and Separation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable in synthetic organic chemistry for monitoring reaction progress, isolating products, and determining the purity of compounds such as this compound. The selection of a specific chromatographic method and its operational parameters is critical for achieving efficient separation and accurate analysis. The primary techniques employed for routine analysis and purification include Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, qualitative method to assess the purity of this compound and to determine appropriate solvent systems for larger-scale separation by column chromatography. In TLC, a small amount of the compound is spotted onto a stationary phase, typically silica (B1680970) gel coated on a plastic or glass plate. The plate is then developed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase or eluent.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For a compound like this compound, which possesses moderate polarity due to the hydroxyl and chloro groups, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used as the eluent. The ratio of these solvents is adjusted to achieve optimal separation, indicated by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring in the molecule absorbs UV radiation. orgsyn.org Further visualization can be accomplished by staining the plate with chemical reagents such as potassium permanganate (B83412) or p-anisaldehyde, which react with the compound to produce a colored spot. orgsyn.orgrsc.org

While specific Rf values are dependent on the exact conditions (plate type, solvent mixture, temperature), typical eluent systems for similar aromatic alcohols are presented below as examples.

Table 1: Example TLC Conditions for Aromatic Alcohols

| Stationary Phase | Eluent System (v/v) | Visualization Method |

|---|---|---|

| Silica Gel 60 F254 | Hexanes:Ethyl Acetate (7:3) | UV light (254 nm), p-anisaldehyde stain |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | UV light (254 nm), Potassium permanganate stain |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of this compound, offering significantly higher resolution and sensitivity than TLC. It is the standard method for determining the purity of reference standards and synthesized batches of the compound. bldpharm.com

The two main modes of HPLC are normal-phase and reverse-phase. For compounds of intermediate polarity like this compound, reverse-phase HPLC (RP-HPLC) is most commonly employed. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the C18 column and thus have longer retention times, while more polar compounds elute earlier. The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target compound from any impurities or byproducts. rsc.org Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov

While specific chromatograms for this compound are proprietary, typical conditions for analyzing similar aromatic compounds via RP-HPLC are detailed in the following table. These parameters are often the starting point for method development.

Table 2: Illustrative RP-HPLC Method Parameters for Aromatic Compounds

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |

| Column Dimensions | 150 mm x 4.6 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Elution Mode | Gradient: 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm or 254 nm |

| Injection Volume | 10 µL |

These chromatographic methods are crucial for ensuring the identity and purity of this compound in research and development, providing the detailed analytical data necessary for its characterization.

Mechanistic Insights into the Reactivity of 3 Chloro 4 Methylthio Phenyl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality in (3-Chloro-4-(methylthio)phenyl)methanol is a versatile site for a variety of chemical transformations, including esterification, etherification, and reduction processes.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, reactions fundamental to the synthesis of various derivatives. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous compounds such as (4-(methylthio)phenyl)methanol.

Esterification: The conversion of the hydroxyl group to an ester can be achieved using standard acylation methods. For instance, the reaction of the closely related (4-(methylthio)phenyl)methanol with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester. A similar reaction with this compound is expected to proceed efficiently.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product |

| (4-(methylthio)phenyl)methanol | Benzoyl chloride | 4-(Methylthio)benzyl benzoate |

Data derived from studies on analogous compounds.

Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. For example, reacting (4-(methylthio)phenyl)methanol with a base and benzyl (B1604629) bromide yields the corresponding benzyl ether. rsc.org

Table 2: Representative Etherification Reaction

| Reactant | Reagents | Product |

| (4-(methylthio)phenyl)methanol | 1. Base 2. Benzyl bromide | 4-((Benzyloxy)methyl)phenyl)(methyl)sulfane |

Data derived from studies on analogous compounds. rsc.org

Deoxygenation and Reduction Processes

Transformations of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation and can participate in nucleophilic substitution reactions.

Oxidation to Sulfoxides and Sulfones

The methylthio group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic properties of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction conditions can be controlled to favor either the sulfoxide or the sulfone. For instance, the oxidation of various methylthio-substituted aromatic compounds to their corresponding sulfoxides has been achieved with high selectivity. rsc.org Further oxidation yields the sulfone.

Table 3: Oxidation of the Methylthio Group

| Starting Material | Oxidizing Agent | Product |

| (4-(methylthio)phenyl)methanol | Controlled oxidation | (4-(Methylsulfinyl)phenyl)methanol |

| (4-(methylthio)phenyl)methanol | Stronger oxidation | (4-(Methylsulfonyl)phenyl)methanol |

Reactivity inferred from general principles and behavior of analogous compounds.

The oxidation process is believed to proceed via a concerted mechanism, particularly with peroxy acids like m-CPBA. The byproduct of m-CPBA oxidation is 3-chlorobenzoic acid, which is typically removed during workup. reddit.com

Reactivity of the Chlorophenyl Moiety

The chlorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution, although this reaction is generally challenging for aryl chlorides. The presence of the electron-donating methylthio group and the weakly deactivating hydroxymethyl group influences the reactivity of the ring. For a nucleophilic aromatic substitution to occur on the chlorophenyl moiety, the reaction typically requires harsh conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group ortho or para to the chlorine atom. In the absence of such activating groups, nucleophilic aromatic substitution on this compound is expected to be difficult. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could potentially be explored under strongly basic conditions.

Cross-Coupling Reactions at the Aryl Halide Center

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through an oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. The methylthio group, being electron-donating through resonance, and the hydroxymethyl group may have a modest activating effect on the aryl chloride towards oxidative addition.

Heck Reaction: In a Heck reaction, the aryl chloride would couple with an alkene. The mechanism is similar to the Suzuki-Miyaura coupling in its initial oxidative addition step. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to afford the vinylated aromatic product.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of this transformation.

Table 1: Predicted Outcomes of Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product | Mechanistic Considerations |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-4-(methylthio)benzyl alcohol | Oxidative addition, transmetalation, reductive elimination. |

| Heck | Alkene | 3-Vinyl-4-(methylthio)benzyl alcohol | Oxidative addition, migratory insertion, β-hydride elimination. |

| Buchwald-Hartwig | Amine | 3-Amino-4-(methylthio)benzyl alcohol | Oxidative addition, Pd-amido complex formation, reductive elimination. |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on the ability of a directing metalation group (DMG) to coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, the hydroxymethyl and methylthio groups can both act as DMGs.

The relative directing ability of these groups is crucial in determining the site of lithiation. The hierarchy of directing group strength generally places the hydroxymethyl group (as its alkoxide) and the thioether group in a comparable range. However, the chloro substituent also influences the acidity of the adjacent protons. Given the substitution pattern, two primary sites for deprotonation are possible: the C2 position (ortho to the chloro and meta to the hydroxymethyl and methylthio groups) and the C5 position (ortho to the methylthio group and meta to the chloro and hydroxymethyl groups). The outcome would likely depend on the specific reaction conditions, including the choice of organolithium reagent and temperature.

Table 2: Potential Regiochemical Outcomes of Directed Ortho Metalation

| Directing Group | Position of Lithiation | Subsequent Reaction with Electrophile (E+) |

|---|---|---|

| -CH₂OLi | C2 or C5 | Formation of a 2-E or 5-E substituted product. |

| -SMe | C5 | Formation of a 5-E substituted product. |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly if the functional groups are suitably activated. For instance, following a directed ortho-metalation at the C5 position, the resulting aryllithium could potentially undergo an intramolecular nucleophilic attack on the benzylic carbon if the hydroxyl group is converted into a suitable leaving group.

Rearrangements are also conceivable, especially through carbocationic intermediates. Under acidic conditions, protonation of the benzylic alcohol followed by loss of water would generate a benzylic carbocation. This carbocation could be stabilized by the electron-donating methylthio group. Depending on the reaction conditions, this intermediate could be trapped by nucleophiles or undergo rearrangements.

Acid- and Base-Catalyzed Reactions

Acid-Catalyzed Reactions: In the presence of a strong acid, the benzylic alcohol can undergo protonation to form a good leaving group (water), leading to the formation of a benzylic carbocation. This intermediate can then undergo several reactions:

Etherification: In the presence of an alcohol, the carbocation can be trapped to form an ether.

Dehydration: If there is a proton on an adjacent carbon, elimination of water can lead to the formation of a styrene (B11656) derivative, although this is not possible for the parent structure.

Friedel-Crafts type reactions: The carbocation can act as an electrophile and react with other aromatic rings.

The electron-donating nature of the methylthio group would stabilize the benzylic carbocation, thus facilitating these acid-catalyzed transformations.

Base-Catalyzed Reactions: Under basic conditions, the primary reactivity is expected at the benzylic alcohol. A strong base can deprotonate the hydroxyl group to form an alkoxide. This alkoxide is a better nucleophile and can participate in reactions such as Williamson ether synthesis if an appropriate electrophile is present. The thioether is generally stable under basic conditions, but strong bases can potentially deprotonate the methyl group under harsh conditions.

Photochemical Transformations Involving Aromatic and Thioether Groups

The presence of both a chloro-aromatic system and a thioether linkage suggests that this compound could undergo interesting photochemical transformations.

C-Cl Bond Cleavage: Aryl chlorides can undergo homolytic cleavage of the carbon-chlorine bond upon UV irradiation to generate an aryl radical. This radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

C-S Bond Cleavage: Thioethers are also known to undergo photochemical cleavage of the carbon-sulfur bond. This can lead to the formation of a variety of radical intermediates, which can then recombine or react with other molecules in the system. The presence of the aromatic ring can influence the photochemistry by absorbing light and transferring energy to the C-S bond.

The interplay between these two potential photochemical pathways would be an interesting area of investigation, with the possibility of competing or sequential bond cleavages leading to a complex mixture of products.

Derivatization Strategies for Analytical and Synthetic Applications of 3 Chloro 4 Methylthio Phenyl Methanol

Derivatization for Enhanced Chromatographic Analysis

Derivatization is a key technique to improve the detectability and chromatographic behavior of analytes that lack strong chromophores, fluorophores, or ionizable groups. For (3-Chloro-4-(methylthio)phenyl)methanol, several strategies can be employed to enhance its detection in UV-Vis, fluorescence, and mass spectrometry.

Reagents for Enhanced UV-Vis and Fluorescence Detection

To improve the detection of this compound by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors, derivatizing agents that introduce a highly responsive moiety are utilized. The hydroxyl group of the target molecule is the primary site for these reactions.

Commonly used reagents for UV-Vis detection include benzoyl chloride and its derivatives, which react with the alcohol to form esters with strong UV absorbance. For fluorescence detection, reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), and various coumarin-based reagents can be employed to introduce a fluorophore, significantly lowering the limits of detection. The choice of reagent depends on the desired sensitivity and the specific analytical conditions. google.comresearchgate.net

Table 1: Common Derivatizing Reagents for Enhanced UV-Vis and Fluorescence Detection of Alcohols

| Reagent | Detection Method | Reactive Group on Analyte | Resulting Derivative |

| Benzoyl Chloride | UV-Vis | Hydroxyl | Benzoate (B1203000) Ester |

| 4-Nitrobenzoyl Chloride | UV-Vis | Hydroxyl | 4-Nitrobenzoate Ester |

| Dansyl Chloride | Fluorescence | Hydroxyl | Dansyl Ester |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Fluorescence | Hydroxyl | Fmoc-Ester |

| 2-(9-carbazole)-ethyl chloroformate | Fluorescence | Hydroxyl | Carbazole Ester |

Charge-Switch Derivatization for Mass Spectrometry

For mass spectrometry (MS) analysis, particularly with electrospray ionization (ESI), derivatization can be used to introduce a permanent charge or a readily ionizable group onto the analyte. This "charge-switch" or "charge-tagging" strategy enhances ionization efficiency and improves sensitivity.

For a molecule like this compound, which may exhibit moderate ionization efficiency, derivatization of the hydroxyl group to introduce a quaternary ammonium (B1175870) or pyridinium (B92312) salt can be highly effective. For instance, reaction with a reagent containing a pre-charged moiety or a group that is easily protonated can significantly increase the signal intensity in positive-ion ESI-MS. While direct application to this compound is not widely documented, derivatization of sulfur-containing aromatic compounds using reagents like 4-sulfophenyl isothiocyanate has been shown to enhance peptide sequencing by providing a fixed negative charge, a principle that can be adapted for other analytes. researchgate.net

Functional Group Specific Derivatization (e.g., Carbamate (B1207046) Formation)

The formation of carbamates is a versatile derivatization strategy for alcohols. The reaction of this compound with an isocyanate (R-N=C=O) yields a stable carbamate derivative. This approach is beneficial for several reasons: it can improve chromatographic retention and resolution, and the choice of the isocyanate allows for the introduction of various functionalities to enhance detection. For instance, using an isocyanate with a chromophore or fluorophore can improve UV-Vis or fluorescence detection, respectively.

The synthesis of benzyl (B1604629) carbamates, for example, can be achieved by reacting benzyl alcohol with urea (B33335) in the presence of a catalyst, or from benzyl chloroformate and ammonia. nih.govacs.org These methods can be adapted for this compound. The resulting carbamate derivatives often exhibit good chromatographic properties and can be used for quantification and identification. ijpsr.comchemrxiv.org

Derivatization as a Tool for Structure-Reactivity Studies

Derivatization is a valuable tool for investigating the relationship between the chemical structure of a molecule and its reactivity. By systematically modifying the structure of this compound and observing the effects on its chemical or biological activity, quantitative structure-activity relationships (QSAR) can be established.

For substituted benzyl alcohols, QSAR studies have been conducted to understand their toxicological properties. These studies have shown that toxicity can be correlated with physicochemical parameters such as the 1-octanol/water partition coefficient (log Kow) and electronic parameters like the Hammett sigma constant (σ). nih.govbohrium.comresearchgate.net By synthesizing a series of derivatives of this compound with varying substituents on the aromatic ring or modifications to the hydroxymethyl group, one could investigate how these changes influence its reactivity in specific chemical reactions or biological assays. For example, the electronic effects of the chloro and methylthio groups can be compared to other substituents to understand their influence on reaction mechanisms or biological interactions.

Preparation of Chiral Derivatives for Enantioselective Analysis

Since this compound is a prochiral molecule, its conversion to a chiral derivative allows for enantioselective analysis, typically by chromatography on a chiral stationary phase (CSP). The hydroxyl group is the target for derivatization with a chiral derivatizing agent (CDA).

A common strategy involves the esterification of the alcohol with a chiral acid or acid chloride. The resulting diastereomeric esters can then be separated by HPLC on a standard achiral column. Alternatively, the alcohol can be derivatized with an achiral reagent, and the resulting enantiomeric esters can be separated on a chiral stationary phase.

A study on the enantioresolution of a series of chiral benzyl alcohols demonstrated that derivatization with achiral aromatic acid chlorides, followed by HPLC on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase, provided excellent separation of the enantiomers. scirp.orgscirp.orgresearchgate.net The degree of separation was found to be dependent on the substituents in both the benzyl alcohol and the derivatizing agent. This approach is directly applicable to this compound.

Table 2: Enantioseparation of Derivatized Benzyl Alcohol Analogs

| Benzyl Alcohol Derivative | Derivatizing Agent (ArCOCl) | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) |

| 1-Phenylethanol (B42297) | Benzoyl chloride | 2.87 | 3.30 | 1.11 | 2.00 |

| 1-Phenylethanol | 2-Chlorobenzoyl chloride | 4.05 | 4.69 | 1.13 | 2.86 |

| 1-Phenylethanol | 3-Chlorobenzoyl chloride | 1.79 | 2.07 | 1.11 | 1.88 |

| 1-Phenylethanol | 4-Chlorobenzoyl chloride | 1.90 | 2.20 | 1.11 | 1.95 |

| 1-(4-Chlorophenyl)ethanol | Benzoyl chloride | 3.33 | 3.67 | 1.08 | 1.65 |

| 1-(4-Chlorophenyl)ethanol | 2-Chlorobenzoyl chloride | 4.68 | 5.21 | 1.09 | 2.07 |

| 1-(4-Chlorophenyl)ethanol | 3-Chlorobenzoyl chloride | 1.22 | 1.38 | 1.07 | 1.12 |

| 1-(4-Chlorophenyl)ethanol | 4-Chlorobenzoyl chloride | 0.83 | 0.91 | 1.05 | 1.00 |

Data adapted from Simeonov, S., et al. (2010). American Journal of Analytical Chemistry, 1, 1-13. scirp.orgscirp.orgresearchgate.net

This data illustrates that the choice of the achiral derivatizing agent significantly impacts the chromatographic separation of the resulting enantiomeric esters on a chiral stationary phase. For instance, derivatization of 1-phenylethanol with 2-chlorobenzoyl chloride resulted in a higher resolution compared to other benzoyl chloride derivatives.

Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methylthio Phenyl Methanol

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of molecules like (3-Chloro-4-(methylthio)phenyl)methanol. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose. These methods allow for the prediction of various molecular properties by solving the Schrödinger equation in an approximate manner, providing a balance between computational cost and accuracy.

For this compound, DFT calculations would typically be employed to determine the molecule's ground-state electronic structure, optimized geometry, and vibrational frequencies. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results and is often benchmarked against experimental data where available. TD-DFT, on the other hand, is utilized to investigate the excited-state properties, such as UV-Vis absorption spectra, by calculating the transition energies and oscillator strengths.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this, which has rotatable bonds (e.g., the C-O bond of the methanol (B129727) group and the C-S bond of the methylthio group), multiple local minima, or conformers, may exist.

A thorough conformational analysis is necessary to identify the most stable conformer, as well as the relative energies of other low-lying conformers. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting conformation. The results of such an analysis for this compound would reveal the preferred orientation of the hydroxymethyl and methylthio groups relative to the benzene (B151609) ring and each other. These orientations are influenced by a combination of steric hindrance and intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data based on typical results from DFT calculations for similar aromatic compounds.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-H) (°) | Dihedral Angle (C-C-S-C) (°) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 60.5 | -88.2 |

| 2 | 1.25 | -178.9 | -89.1 |

| 3 | 2.50 | 61.2 | 91.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Once the optimized geometry of the most stable conformer is obtained, various spectroscopic parameters can be predicted.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration of the molecule. The predicted infrared (IR) and Raman spectra can be generated from these frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectra: TD-DFT calculations are employed to predict the electronic absorption spectrum. This method provides information about the vertical excitation energies, corresponding to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these electronic transitions can provide insights into their nature (e.g., π→π* or n→π* transitions).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents illustrative data based on typical results from DFT and TD-DFT calculations for similar substituted benzene derivatives.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - OH | ~2.5 - 4.5 |

| ¹³C NMR Chemical Shift (δ, ppm) - C-Cl | ~130 - 135 |

| IR Vibrational Frequency (cm⁻¹) - O-H stretch | ~3600 - 3650 (unscaled) |

| UV-Vis λmax (nm) | ~250 - 280 |

Analysis of Molecular Orbitals and Electron Density Distribution (e.g., NBO, MEP)

The analysis of molecular orbitals and electron density distribution provides a deeper understanding of the chemical reactivity and intermolecular interactions of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with chemical intuition (i.e., bonds, lone pairs, and anti-bonding orbitals). This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could reveal the extent of electron delocalization from the sulfur and oxygen lone pairs into the aromatic ring and the nature of the C-Cl bond.

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen and chlorine atoms, indicating their nucleophilic character, and a positive potential (blue) around the hydroxyl hydrogen, indicating its electrophilic character. The MEP is also valuable for predicting sites for hydrogen bonding and other non-covalent interactions.

Prediction of Thermodynamic and Kinetic Parameters

Computational chemistry can be used to predict various thermodynamic and kinetic parameters.

Thermodynamic Parameters: From the calculated vibrational frequencies and rotational constants, it is possible to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures using statistical mechanics. These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Kinetic Parameters: While the prediction of kinetic parameters (e.g., rate constants) is more complex, computational methods can be used to study the transition states of reactions involving this compound. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined, which is a key factor in determining the reaction rate.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The chlorine, oxygen, and sulfur atoms in this compound can participate in various intermolecular interactions that are crucial in determining its physical properties and its interactions with other molecules.

Hydrogen Bonding: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). Computational studies can model the formation of hydrogen-bonded dimers or clusters to determine the strength and geometry of these interactions.

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential on the outermost surface along the C-Cl bond axis (the σ-hole), can act as a halogen bond donor, interacting with nucleophilic sites on other molecules. Computational analysis can quantify the strength of these interactions.

Sulfur-Containing Interactions: The sulfur atom of the methylthio group can also participate in non-covalent interactions, such as S···O or S···π interactions.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate various potential reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its substitution reactions. By mapping out the potential energy surface for a proposed reaction, including the structures and energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be identified. This provides valuable insights that can complement experimental studies and aid in the design of new synthetic routes.

Applications of 3 Chloro 4 Methylthio Phenyl Methanol in Advanced Organic Synthesis and Chemical Materials

Precursor in the Synthesis of Complex Organic Molecules

There are no specific examples in the reviewed scientific literature of (3-Chloro-4-(methylthio)phenyl)methanol) being used as a named precursor in the total synthesis of complex organic molecules. While its analogue, 4-(methylthio)benzyl alcohol, has been documented as an intermediate in the multi-step synthesis of COX-2 inhibitors, a similar role for the chloro-substituted derivative has not been reported. researchgate.netgoogle.com

Building Block for Heterocyclic Scaffolds

The synthesis of heterocyclic compounds often involves the use of substituted benzyl (B1604629) alcohols as starting materials. researchgate.net However, no research articles were identified that specifically utilize This compound) for the construction of heterocyclic scaffolds. The reactivity of the benzyl alcohol moiety could, in theory, be exploited for cyclization reactions to form various oxygen- or nitrogen-containing heterocyles, but specific methodologies and resulting structures involving this compound are not documented.

Utilization in the Development of Chiral Stationary Phases and Separation Media

Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are crucial for the separation of enantiomers. Derivatives of benzyl alcohols are sometimes used in the synthesis of these materials. researchgate.netscirp.orgscirp.orgresearchgate.net For example, polysaccharide-based CSPs, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have shown effectiveness in separating a wide range of racemic compounds. nih.gov While this demonstrates that chloro-substituted phenyl derivatives are relevant to the field, there is no direct evidence or research indicating that This compound) itself has been used to develop chiral stationary phases or other separation media.

Intermediate in the Synthesis of Specialty Chemicals and Agrochemical Precursors

The combination of chloro and methylthio functional groups on a phenyl ring is found in various specialty chemicals and agrochemical precursors. The structural components of This compound) suggest its potential as an intermediate in the synthesis of such compounds. For instance, related structures are found in compounds with fungicidal or anthelmintic properties. mdpi.comnih.gov However, no specific synthetic pathways originating from This compound) to produce named specialty chemicals or agrochemicals are described in the available literature.

Exploration in Polymer Science and Functional Materials Chemistry

Thioether-containing aromatic compounds are of interest in materials science for the development of functional polymers and porous frameworks like metal-organic frameworks (MOFs). researchgate.netcityu.edu.hkrsc.org These materials can have applications in areas such as electronics and environmental remediation. While the synthesis of polymers containing thioether-functionalized phenylene units has been reported, there is no specific mention of This compound) being explored as a monomer or building block in polymer science or for the creation of functional materials. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (3-Chloro-4-(methylthio)phenyl)methanol?

The compound can be synthesized via borane-THF-mediated reduction of the corresponding carboxylic acid precursor. For example, analogous methods involve dissolving 3-chloro-4-methylbenzoic acid in THF, cooling to 0°C, and adding borane-THF (1M solution) dropwise. After stirring at room temperature (~16–24 hours), the reaction is quenched with methanol, and the product is extracted with ethyl acetate. Yields of ~85% are achievable under these conditions . Adaptations for the methylthio group may require thiolation steps prior to reduction.

Q. How can the structure of this compound be confirmed post-synthesis?

Characterization relies on 1H NMR spectroscopy : key signals include the hydroxymethyl proton (δ ~4.7–4.9 ppm, singlet) and aromatic protons influenced by electron-withdrawing substituents (chloro and methylthio). For example, in analogous compounds, methyl groups adjacent to sulfur appear at δ ~2.5 ppm. Mass spectrometry (MS) and IR spectroscopy (O-H stretch at ~3300 cm⁻¹) further validate functional groups .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, SCH₃) influence the compound’s reactivity?